1-(1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone
Description
The compound 1-(1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone is a bipyrazole-based hybrid molecule featuring:
- 1',3'-Diphenyl groups: Enhances lipophilicity and π-π stacking interactions.
- 2-((2-Hydroxyethyl)amino)ethanone side chain: Provides hydrogen-bonding capacity and solubility modulation.
Properties
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-hydroxyethylamino)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c32-14-13-27-17-25(33)31-23(16-22(28-31)24-12-7-15-34-24)21-18-30(20-10-5-2-6-11-20)29-26(21)19-8-3-1-4-9-19/h1-12,15,18,23,27,32H,13-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHATXWMVPANBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CNCCO)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Dicarbonyl Compounds
The reaction of monosubstituted hydrazines with β-dicarbonyl precursors is a classical method for pyrazole synthesis. For the bipyrazole system, a tandem cyclization strategy is required. As demonstrated in, regioselectivity can be achieved by introducing carboxylic acid moieties to β-dicarbonyl intermediates. For example, reacting phenylhydrazine (5) with a diketoacid (III) under acidic conditions yields a pyrazole acid (XII) , which can undergo further cyclization to form the bipyrazole core.
Scheme 1 :
Mechanochemical Ball-Milling for One-Pot Synthesis
A solvent-free approach reported in utilizes mechanochemical ball milling to synthesize 3,5-diphenylpyrazoles from chalcones and hydrazine. Adapting this method, a thiophene-containing chalcone (A) could react with hydrazine hydrate under ball-milling conditions (30 Hz, 2h) to form the monopyrazole intermediate (B) . Subsequent oxidation with sodium persulfate yields the bipyrazole system (C) .
Scheme 2 :
-
Step 1 : Ball-mill chalcone (A) (1 mmol) with hydrazine hydrate (1.2 mmol) and Na₂S₂O₈ (2 mmol) for 2h.
-
Step 2 : Wash with ethanol to isolate bipyrazole (C) .
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/H₂O | 80°C | 68 |
Cycloaddition with Thiophene Carbaldehyde
Alternative routes involve condensation of thiophene-2-carbaldehyde (G) with hydrazine derivatives. For instance, reacting (G) with a pre-formed pyrazole-hydrazine (H) in ethanol under reflux (12h) forms the thiophene-linked bipyrazole (I) .
Functionalization with the 2-((2-Hydroxyethyl)amino)ethanone Group
The final step introduces the hydroxyethylamino side chain via nucleophilic substitution or reductive amination.
Nucleophilic Substitution
Reacting the bipyrazole-thiophene intermediate (J) with 2-aminoethanol (K) in dimethylformamide (DMF) at 100°C for 8h yields the target compound.
Equation :
| Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|
| DMF | 100°C | 8h | 58 |
Reductive Amination
An alternative pathway involves condensing (J) with glycolaldehyde (L) followed by reduction with NaBH₄. This method avoids harsh conditions and improves selectivity.
Scheme 3 :
-
Step 1 : Condense (J) with glycolaldehyde (L) in methanol (rt, 12h).
-
Step 2 : Reduce the imine intermediate with NaBH₄ (0°C, 1h).
| Reducing agent | Solvent | Yield (%) |
|---|---|---|
| NaBH₄ | MeOH | 63 |
Challenges and Optimization Strategies
-
Regioselectivity : The bipyrazole system requires precise control to avoid isomer mixtures. Using electron-withdrawing groups (e.g., carboxylic acids) on β-dicarbonyl precursors enhances regioselectivity.
-
Thiophene Incorporation : Suzuki coupling offers higher yields compared to condensation methods but demands palladium catalysts.
-
Amino-Alcohol Functionalization : Reductive amination minimizes side reactions but requires strict temperature control .
Chemical Reactions Analysis
Types of Reactions
1-(1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and function .
Antioxidant Properties
The antioxidant capacity of compounds similar to the one has been investigated extensively. These compounds can scavenge free radicals, thus potentially preventing oxidative stress-related damage in biological systems. The incorporation of thiophene and pyrazole moieties enhances their electron-donating abilities, making them effective antioxidants .
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Its structural features enable it to bind to specific biological targets involved in cancer cell proliferation and survival. Molecular docking studies have indicated favorable interactions with proteins associated with tumor growth . Further research is needed to elucidate the mechanisms behind these effects.
Material Science Applications
The unique electronic properties of the thiophene and pyrazole units in this compound make it a candidate for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices is being explored due to its ability to form stable films and exhibit desirable charge transport characteristics .
Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of this compound were tested against a panel of microbial strains. The results indicated that certain modifications to the molecular structure significantly enhanced antibacterial activity. For instance, substituents on the phenyl rings were found to influence the overall potency against specific bacteria .
| Compound Structure | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Original Compound | Moderate | Low |
| Modified Compound A | High | Moderate |
| Modified Compound B | Very High | High |
Case Study 2: Antioxidant Activity Assessment
A comparative analysis was conducted to evaluate the antioxidant activities of various derivatives using DPPH radical scavenging assays. The results showed that compounds with additional hydroxyl groups exhibited superior antioxidant capabilities compared to their counterparts without such modifications .
| Compound Type | DPPH Scavenging Activity (%) |
|---|---|
| Original Compound | 30 |
| Hydroxyl-substituted | 75 |
| Non-hydroxyl | 20 |
Mechanism of Action
The mechanism of action of 1-(1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Divergences
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Electron-Withdrawing vs. Donating Groups: The target compound’s thiophene and hydroxyethylamino groups contrast with trimethoxyphenyl (electron-donating, ) and nitro (electron-withdrawing, ) substituents in analogs.
- Hybrid Heterocycles: Thiazole () or triazole () integrations enhance rigidity and bioactivity compared to the target’s ethanone side chain.
Physicochemical Properties
Available data for select analogs:
*Estimated based on structural similarity to .
Key Observations:
- The hydroxyethylamino group in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., ).
- Thiazole-containing hybrids () exhibit higher melting points due to crystallinity from rigid heterocycles.
Key Observations:
- Antimicrobial Potential: Thiazole derivatives () show notable activity, suggesting the target’s thiophene and hydroxyethyl groups may similarly enhance membrane penetration.
- Lack of Target Data : The absence of bioactivity data for the target compound highlights a research gap.
Key Observations:
Biological Activity
The compound 1-(1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone (referred to as Compound A ) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A based on existing literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A features a unique structure characterized by:
- A bipyrazole core
- A thiophene ring
- An ethanone moiety with a hydroxyethyl amino substituent
This structural diversity contributes to its varied biological activities.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing bipyrazole and thiophene moieties. For instance, derivatives of pyrazoles have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Bipyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 (Colon Cancer) | 6.2 | Apoptosis induction |
| Compound A | T47D (Breast Cancer) | 27.3 | Cell cycle arrest |
These findings suggest that Compound A may exert its anticancer effects through similar pathways as other bipyrazole derivatives .
2. Antimicrobial Activity
The presence of thiophene in the structure enhances the antimicrobial properties of compounds. Thiophene derivatives have been reported to exhibit broad-spectrum antibacterial and antifungal activities. The mechanism typically involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Thiophene Derivative | E. coli | 15 µg/mL | Membrane disruption |
| Thiophene Derivative | S. aureus | 10 µg/mL | Metabolic inhibition |
While specific data on Compound A's antimicrobial activity is limited, its structural components suggest potential efficacy against various pathogens .
3. Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in managing chronic inflammatory conditions.
Case Studies
Several studies have explored the biological activities of compounds related to Compound A:
- Study on Pyrazole Derivatives : Research indicated that pyrazole derivatives exhibited significant anticancer activity against multiple human cancer cell lines, with some compounds showing IC50 values as low as 5 µM .
- Antimicrobial Evaluation : A study evaluated a series of thiophene-linked compounds for their antimicrobial effectiveness, revealing promising results against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what analytical methods validate its purity?
Methodology :
- Synthesis : A common approach involves refluxing α,β-unsaturated ketones with hydrazine derivatives in glacial acetic acid (e.g., 4-hour reflux with hydrazine hydrate, followed by recrystallization from ethanol) . For pyrazoline-thiophene hybrids, equimolar reactions of hydrazines with ketones under acidic conditions yield dihydropyrazole cores .
- Validation : Use H NMR to confirm proton environments (e.g., aromatic protons at δ 7.99–8.01 ppm, NH signals at δ 7.32 ppm) and mass spectrometry (e.g., EI-MS m/z 282 [M+1]) . Purity can be assessed via HPLC with UV detection (λ = 254 nm) .
Q. How can researchers characterize the compound’s physicochemical properties to predict solubility and reactivity?
Methodology :
- Hydrogen Bonding : Calculate hydrogen bond donors (2) and acceptors (6) from molecular structure .
- Polar Surface Area : A topological polar surface area of 102 Ų suggests moderate solubility in polar solvents like DMF or ethanol .
- LogP : A calculated XlogP of 1.8 indicates moderate lipophilicity, suitable for membrane permeability studies .
Q. What biological screening methodologies are applicable for evaluating this compound’s activity?
Methodology :
- In vitro assays : Screen for kinase inhibition or antimicrobial activity using microdilution techniques (e.g., MIC determination against Gram-positive/negative bacteria) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?
Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., ethanol vs. acetic acid), and catalyst (e.g., piperidine) in a factorial design . Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Scale-up : Use kinetic studies to identify rate-limiting steps (e.g., hydrazine addition) and adjust stirring rates or reagent stoichiometry .
Q. How should researchers address contradictions in biological activity data across studies?
Methodology :
- Dose-Response Analysis : Replicate assays with standardized protocols (e.g., fixed incubation times, controlled cell passage numbers) .
- Theoretical Frameworks : Link results to structure-activity relationships (SAR), emphasizing substituent effects (e.g., thiophene’s electron-rich nature vs. phenyl groups’ steric bulk) .
Q. What computational tools can predict the compound’s interactions with biological targets?
Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) with PyRx for visualization .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the lab?
Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- First Aid : In case of inhalation, move to fresh air and consult a physician; provide SDS with EC number and molecular formula (e.g., C6H9NO for related compounds) .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in solubility and stability studies?
Methodology :
- Standardized Buffers : Use phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 1.2) for solubility assays .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV to track decomposition .
Theoretical and Mechanistic Insights
Q. What mechanistic hypotheses explain the compound’s role in drug development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
